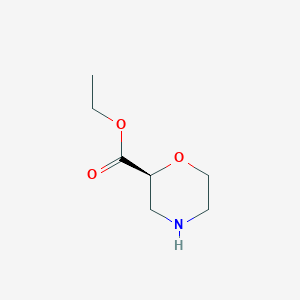
ethyl (2S)-morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-morpholine-2-carboxylate is a chemical compound belonging to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (2S)-morpholine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of morpholine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2S)-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield morpholine-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Morpholine-2-carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S)-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Ethyl (2S)-morpholine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound also contains an ester group and a morpholine-like ring structure but differs in its specific functional groups and biological activity.
Ethyl Lactate: Another ester with different applications, primarily used as a green solvent in chemical industries.
The uniqueness of this compound lies in its specific ring structure and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl (2S)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
PTWKMUDNOPBYJO-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CNCCO1 |
SMILES canónico |
CCOC(=O)C1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
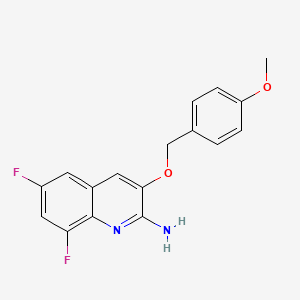
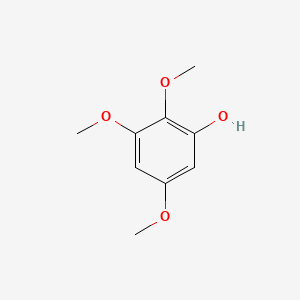


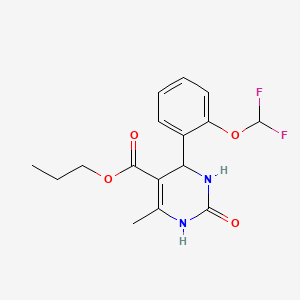
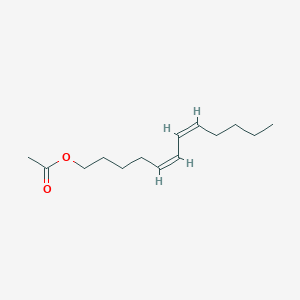
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)




![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
